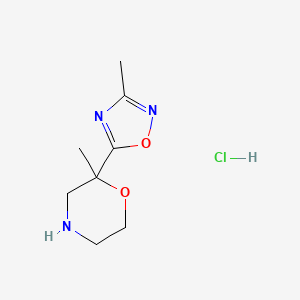

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

CAS No.: 1361113-47-4

Cat. No.: VC2713152

Molecular Formula: C8H14ClN3O2

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361113-47-4 |

|---|---|

| Molecular Formula | C8H14ClN3O2 |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H |

| Standard InChI Key | QYBOUHHTMAYKOZ-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2(CNCCO2)C.Cl |

| Canonical SMILES | CC1=NOC(=N1)C2(CNCCO2)C.Cl |

Introduction

Chemical Properties and Structure

Basic Identification and Properties

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a complex organic compound that combines two pharmacologically relevant moieties: a morpholine ring and a 1,2,4-oxadiazole heterocycle. The morpholine component features a quaternary carbon bearing a methyl group, while the oxadiazole ring contains a methyl substituent at the 3-position. This specific structural arrangement creates a unique molecular architecture with distinct chemical properties and potential biological activities.

The compound has a well-defined chemical identity, as detailed in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1361113-47-4 |

| Molecular Formula | C8H14ClN3O2 |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H |

| Standard InChIKey | QYBOUHHTMAYKOZ-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2(CNCCO2)C.Cl |

| PubChem Compound ID | 71298886 |

The compound exists as a hydrochloride salt, which significantly enhances its water solubility compared to the free base form. This property is particularly valuable for pharmaceutical applications, where aqueous solubility is often a critical factor in drug formulation and bioavailability.

Structural Features and Physical Properties

The molecular structure of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride features several key elements that contribute to its chemical behavior:

-

A 1,2,4-oxadiazole ring with a methyl substituent at position 3

-

A morpholine ring connected to the oxadiazole at position 5

-

A methyl group substitution at position 2 of the morpholine ring

-

A quaternary carbon center where the oxadiazole connects to the morpholine

-

A hydrochloride salt formation at the nitrogen of the morpholine ring

The physical properties of this compound align with its structural features. It is typically stored at room temperature, suggesting reasonable stability under ambient conditions. As a hydrochloride salt, it likely exists as a crystalline solid with enhanced solubility in polar solvents compared to non-polar media. The presence of both hydrophilic and hydrophobic elements in its structure contributes to a balanced profile of physical properties, making it suitable for various applications in chemical research and pharmaceutical development.

Related Compounds and Structural Analogs

Structural Variations and Isomers

Several compounds share structural similarities with 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, but differ in key aspects such as substitution patterns, stereochemistry, or functional group arrangement. Understanding these relationships is essential for structure-activity studies and rational design of new derivatives. Table 2 presents a comparison of the target compound with its close structural relatives:

The structural variations observed among these compounds primarily involve different substitution patterns on the morpholine ring or complete replacement of the ring with other nitrogen-containing moieties. These differences, although sometimes subtle, can significantly affect the compounds' physicochemical properties, biological activities, and pharmaceutical profiles. The positional isomers, in particular, provide valuable insights into how spatial arrangements of functional groups influence molecular interactions and biological responses.

The Broader 1,2,4-Oxadiazole Family

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride belongs to the broader family of 1,2,4-oxadiazole derivatives, which have gained significant attention in medicinal chemistry. The five-membered 1,2,4-oxadiazole heterocyclic ring has received considerable interest due to its unique bioisosteric properties and wide spectrum of biological activities . This structural motif has proven to be a valuable framework for novel drug development, with research interest in its biological applications doubling in the past fifteen years .

The 1,2,4-oxadiazole core offers several advantages in drug design, including:

-

Metabolic stability due to the aromatic heterocyclic structure

-

Hydrogen bonding capabilities through nitrogen atoms

-

Bioisosteric replacement for esters, amides, and carboxylic acids

-

Favorable physicochemical properties contributing to improved pharmacokinetics

-

Structural rigidity that can enhance target binding specificity

These properties make 1,2,4-oxadiazole-containing compounds, including our target molecule, attractive candidates for pharmaceutical research and development.

Synthesis Methods

General Approaches to 1,2,4-Oxadiazole Synthesis

The synthesis of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride likely follows established methods for constructing the 1,2,4-oxadiazole core. Several synthetic strategies for 1,2,4-oxadiazoles have been reported in the literature, with the most common approaches outlined below:

Amidoxime and Carboxylic Acid Derivatives Cyclization

The classical approach to 1,2,4-oxadiazole synthesis involves the reaction between amidoximes and carboxylic acid derivatives. This method, first proposed by Tiemann and Krüger, typically employs acyl chlorides as the carboxylic acid component . Modern variations of this approach use catalysts such as TBAF or pyridine to improve reaction efficiency and yield .

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the cyclization of amidoximes with acyl chlorides or carboxylic acid esters in the presence of catalysts like NH4F/Al2O3 or K2CO3 . This method offers significant advantages, including extremely short reaction times, good yields, and simplified purification procedures .

Vilsmeier Reagent-Mediated Synthesis

An innovative one-pot synthetic procedure utilizes the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, resulting in 3,5-disubstituted-1,2,4-oxadiazoles . This approach delivers good to excellent yields (61–93%), benefits from simple purification protocols, and employs readily available starting materials .

Biological Activities and Applications

Applications in Drug Discovery and Development

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride holds significant promise in drug discovery and development for several reasons:

-

As a building block: The compound can serve as a valuable intermediate in the synthesis of more complex bioactive molecules.

-

As a lead compound: Its unique structural features make it a potential starting point for medicinal chemistry optimization programs.

-

As a pharmacokinetic enhancer: The balanced lipophilic/hydrophilic profile could contribute to improved drug absorption and distribution properties when incorporated into larger molecular structures.

-

As a bioisosteric replacement: The 1,2,4-oxadiazole moiety can function as a bioisostere for various functional groups, allowing for the modification of existing drugs to improve their properties.

Research into the applications of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride and similar compounds is ongoing, with particular interest in its potential pharmaceutical uses. The compound's structural features suggest it may interact with various biological targets, making it a versatile candidate for drug discovery efforts.

Structure-Activity Relationship Considerations

Critical Structural Features

Understanding the relationship between the structure of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride and its biological activities is essential for rational drug design. Several structural elements likely contribute to its potential bioactivity:

-

The 1,2,4-oxadiazole ring: This heterocycle offers hydrogen bond acceptor sites through its nitrogen atoms, potentially facilitating interactions with biological targets. The aromatic nature of this ring contributes to metabolic stability and provides a planar binding surface .

-

The morpholine ring: This saturated heterocycle introduces three-dimensionality to the molecule, potentially enhancing selectivity for specific binding pockets. The morpholine oxygen provides an additional hydrogen bond acceptor site, while the nitrogen can act as either a hydrogen bond acceptor or donor, depending on its protonation state.

-

The quaternary carbon: The connection point between the oxadiazole and morpholine rings creates a rigid junction that limits conformational flexibility, potentially enhancing binding affinity through reduced entropic penalties upon target binding.

-

The methyl substituents: These groups increase lipophilicity and can occupy small hydrophobic pockets in target proteins. They also influence the electronic properties of nearby functional groups.

-

The salt form: The hydrochloride salt enhances aqueous solubility, which is crucial for bioavailability and pharmacokinetic properties.

Comparative Analysis with Related Bioactive Compounds

Studies on related 1,2,4-oxadiazole compounds provide insights into potential structure-activity relationships that might apply to 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride:

-

The presence of electron-withdrawing groups on aromatic rings attached to 1,2,4-oxadiazoles has been shown to enhance certain biological activities, particularly antimicrobial effects .

-

The introduction of 5-substituted-1,2,4-oxadiazole heterocycles into various molecular scaffolds has improved anticancer activity in several cases .

-

Position-specific substitutions on the morpholine ring significantly affect biological activity profiles, as evidenced by the different properties observed between 2-substituted and 3-substituted morpholine derivatives.

These observations suggest that minor structural modifications to 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride could lead to derivatives with enhanced or altered biological activities, making it a valuable scaffold for medicinal chemistry exploration.

Future Research Directions

Synthetic Methodology Advancements

Development of improved synthetic routes for 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride represents another important research direction:

Future studies on 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride should focus on synthesizing and testing derivatives with systematic structural modifications to establish comprehensive structure-activity relationships and optimize properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume